Desoxochlordiazepoxide
Overview
Description
Desoxochlordiazepoxide, also known as Chlordiazepoxide, is a compound belonging to the benzodiazepine class. It is widely recognized for its anxiolytic, sedative, and muscle relaxant properties. This compound has been extensively used in the treatment of anxiety disorders, insomnia, and muscle spasms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desoxochlordiazepoxide typically involves the following steps:
Formation of 2-amino-5-chlorobenzophenone oxime: This is achieved by reacting 2-amino-5-chlorobenzophenone with hydroxylamine hydrochloride in ethanol under reflux conditions.
Cyclization: The oxime undergoes cyclization to form the benzodiazepine ring structure.
N-methylation: The final step involves the methylation of the nitrogen atom to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
Desoxochlordiazepoxide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of 7-chloro-N-methyl-5-phenyl-3H-1,4-benzodiazepin-2-amine 4-oxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can occur at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like chlorine or bromine are used for substitution reactions.
Major Products Formed
Oxidation: This compound 4-oxide.
Reduction: Corresponding amine derivatives.
Substitution: Halogen-substituted benzodiazepines.
Scientific Research Applications
Desoxochlordiazepoxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Desoxochlordiazepoxide involves its binding to the gamma-aminobutyric acid (GABA) receptor in the brain. This binding enhances the inhibitory effects of GABA, leading to a calming effect on the central nervous system . The compound primarily targets the GABAA receptor, modulating its activity and resulting in anxiolytic and sedative effects .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Alprazolam: Known for its potent anxiolytic effects.
Lorazepam: Used for its sedative and anxiolytic properties.
Uniqueness
Desoxochlordiazepoxide is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to modulate the GABAA receptor with high affinity makes it a valuable compound in both clinical and research settings .
Properties
IUPAC Name |
7-chloro-N-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-imine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3/c1-18-15-10-19-16(11-5-3-2-4-6-11)13-9-12(17)7-8-14(13)20-15/h2-9H,10H2,1H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMNQSVPYUAUAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1CN=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50195995 | |
Record name | N(4)-Desoxychlordiazepoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50195995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4393-72-0 | |
Record name | N(4)-Desoxychlordiazepoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004393720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N(4)-Desoxychlordiazepoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50195995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Desoxochlordiazepoxide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6ZDV6E7DA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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